molecular formula C6H6N2O2 B14849505 5-Amino-4-hydroxynicotinaldehyde

5-Amino-4-hydroxynicotinaldehyde

Cat. No.: B14849505
M. Wt: 138.12 g/mol
InChI Key: GFSUVXYQJACJDF-UHFFFAOYSA-N
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Description

5-Amino-4-hydroxynicotinaldehyde (CAS 1289068-77-4) is a pyridine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol . It belongs to the class of aldehydes and ketones, featuring both an aldehyde (-CHO) and a hydroxyl (-OH) group on a nicotinic acid backbone. The compound is typically stored in a dry, sealed environment to maintain stability, and its purity is specified as ≥98% .

Properties

IUPAC Name

5-amino-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,7H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSUVXYQJACJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxynicotinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-hydroxynicotinic acid, followed by reduction to introduce the amino group. The aldehyde group can be introduced via formylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalytic hydrogenation for the reduction step and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: The compound can be reduced to corresponding alcohols or amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-4-hydroxynicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxynicotinaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups play crucial roles in binding to active sites, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Amino-4-hydroxynicotinaldehyde with three structurally related pyridine derivatives: 5-Aminonicotinic acid, 4-Aminonicotinic acid, and 2-Aminonicotinic acid. Key distinctions arise from variations in functional groups and substituent positions, which influence physicochemical properties and reactivity.

Functional Group and Structural Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Properties
This compound C₆H₆N₂O₂ 138.12 Aldehyde, hydroxyl, amine 1289068-77-4 Storage: Dry, sealed
5-Aminonicotinic acid C₆H₆N₂O₂ 138.12 Carboxylic acid, amine 24242-19-1 N/A (data limited)
4-Aminonicotinic acid C₆H₆N₂O₂ 138.12 Carboxylic acid, amine N/A Synonym: 4-Amino-3-pyridinecarboxylic acid
2-Aminonicotinic acid C₆H₆N₂O₂ 138.12 Carboxylic acid, amine 5345-47-1 Melting point: 295–297°C

Key Observations :

Isomeric Relationships: All four compounds share the same molecular formula (C₆H₆N₂O₂) but differ in functional groups and substituent positions. this compound is unique for its aldehyde and hydroxyl groups, whereas the others are carboxylic acid derivatives. 2-Aminonicotinic acid and 4-Aminonicotinic acid differ in the position of the amine group on the pyridine ring .

Physicochemical Properties: The aldehyde group in this compound confers higher reactivity toward nucleophilic additions compared to the carboxylic acid groups in its analogs. 2-Aminonicotinic acid exhibits a high melting point (295–297°C), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group . Data for this compound’s melting/boiling points are unavailable.

This method could theoretically apply to the target compound by modifying starting materials.

Research Implications and Limitations

Reactivity and Applications: The aldehyde group in this compound makes it a candidate for condensation reactions (e.g., forming hydrazones or imines), unlike its carboxylic acid analogs, which are more suited for salt formation or esterification. Carboxylic acid derivatives like 2-Aminonicotinic acid may serve as ligands in coordination chemistry or intermediates in pharmaceutical synthesis due to their chelating properties .

Data Gaps: Limited information exists on the solubility, stability under varying conditions, and spectroscopic data (e.g., NMR, IR) for this compound. Comparative studies on biological activity or catalytic utility are absent in the provided evidence.

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